JNJ4796

Description

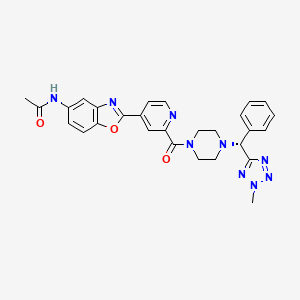

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMAAUIZLAZYALS-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Pimodivir (JNJ-63623872) Against Influenza A Virus

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of action of pimodivir (JNJ-63623872), a first-in-class antiviral agent developed for the treatment of influenza A virus infections. Pimodivir is a non-nucleoside inhibitor that targets the highly conserved polymerase basic protein 2 (PB2) subunit of the viral RNA-dependent RNA polymerase complex. By specifically inhibiting the "cap-snatching" process, pimodivir effectively halts viral gene transcription and replication. This document details the molecular interactions, antiviral activity, and resistance profile of pimodivir, supported by quantitative data from preclinical and clinical studies. Detailed experimental methodologies and visual representations of key pathways are provided to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Pimodivir (JNJ-63623872)

Pimodivir (formerly VX-787, also known as JNJ-63623872) is an orally bioavailable small molecule that was developed as a potent and selective inhibitor of the influenza A virus.[1] Unlike neuraminidase inhibitors that prevent viral release, pimodivir targets a crucial early step in the viral replication cycle: the transcription of the viral genome.[2] Its novel mechanism of action offers a potential therapeutic option against influenza A strains, including those resistant to existing classes of antiviral drugs.[3] However, in late 2021, the clinical development of pimodivir was halted due to a lack of demonstrated benefit over the standard of care in clinical trials.[4] Despite this, the study of pimodivir provides valuable insights into the inhibition of influenza A virus replication.

Core Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is responsible for both transcription and replication of the viral RNA genome within the host cell nucleus. A critical process for viral transcription is "cap-snatching," where the virus cleaves the 5' cap from host pre-mRNAs to use as a primer for its own mRNA synthesis.[2]

Pimodivir's mechanism of action is centered on the inhibition of this cap-snatching process.[2] It specifically targets the cap-binding domain of the polymerase basic protein 2 (PB2) subunit.[3] By occupying this conserved pocket, pimodivir prevents the binding of the 7-methyl guanosine (m7G) cap of host pre-mRNAs to the PB2 subunit.[2][3] This blockade effectively halts the initiation of viral transcription, thereby inhibiting viral replication.[2] Pimodivir has demonstrated activity against a wide range of influenza A viruses but is not active against influenza B viruses due to structural differences in the PB2 cap-binding pocket.[3]

Molecular Interactions

Structural studies have revealed the specific interactions between pimodivir and the PB2 cap-binding domain. Pimodivir, a cyclohexyl carboxylic acid analog, establishes several key contacts within the binding site:

-

Hydrogen Bonds: It forms hydrogen bonds with essential amino acid residues, including E361 and K376.[3]

-

Hydrophobic and Stacking Interactions: The azaindole ring of pimodivir is positioned between H357 and F404, while the pyrimidine ring interacts with F323 through π-π stacking.[3][5]

These interactions stabilize the binding of pimodivir in the cap-binding pocket, preventing the recognition of the host cell's capped mRNAs.

Signaling Pathway Diagram

Caption: Pimodivir inhibits influenza A replication by binding to the PB2 subunit and blocking cap-snatching.

Quantitative Data: Antiviral Activity

Pimodivir has demonstrated potent in vitro activity against a broad range of influenza A virus strains, including pandemic H1N1 and avian H5N1.[1] The following tables summarize the 50% effective concentration (EC50) values of pimodivir against various influenza A subtypes.

Table 1: In Vitro Antiviral Activity of Pimodivir against Influenza A Strains

| Influenza A Strain | EC50 (nM) | Cell Line | Reference |

| A(H1N1) | 8 | Macrophages | [1] |

| A(H3N2) | 12 | Macrophages | [1] |

| A(H1N1)pdm09 | 0.17 (mean) | Not Specified | [6] |

| A(H3N2) | 0.24 (mean) | Not Specified | [6] |

| Various Strains | 0.13 - 3.2 | Not Specified | [1] |

Table 2: Pimodivir Cytotoxicity

| Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |

| Macrophages (A/H1N1) | >1 | >125 | [1] |

| Macrophages (A/H3N2) | >1 | >83 | [1] |

Resistance Profile

Resistance to pimodivir has been associated with specific amino acid substitutions in the PB2 cap-binding domain. These mutations can decrease the binding affinity of the drug.

Table 3: Pimodivir Resistance-Associated Mutations in PB2

| Mutation | Fold-Change in EC50 | Reference |

| S324I/N/R | Not specified | [5] |

| F404Y | 280-fold increase in Kd | [7] |

| M431I | 57-fold decrease in sensitivity | [7] |

| H357N | ~100-fold increase | [7] |

| F325 | Emerged post-baseline | [6] |

| S337 | Emerged post-baseline | [6] |

| K376 | Emerged post-baseline | [6] |

| T378 | Emerged post-baseline | [6] |

| N510 | Emerged post-baseline | [6] |

Notably, combining pimodivir with a neuraminidase inhibitor like oseltamivir has been shown to decrease the risk of developing resistance.[6]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the antiviral activity of pimodivir.

Antiviral Activity and Cytotoxicity Assays

Objective: To determine the in vitro efficacy (EC50) and cytotoxicity (CC50) of pimodivir.

Methodology: A common method is the inhibition-of-cytopathic-effect (CPE) assay in Madin-Darby canine kidney (MDCK) cells.

-

Cell Preparation: Seed MDCK cells (e.g., 2 x 104 cells/well) in 96-well plates and incubate overnight.

-

Cytotoxicity Assay (CC50):

-

Incubate cells with serial dilutions of pimodivir for a specified period (e.g., 72 hours).

-

Assess cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)-based assay. The CC50 is the concentration that reduces cell viability by 50%.

-

-

Antiviral Assay (EC50):

-

Infect MDCK cells with a specific strain of influenza A virus.

-

After a viral adsorption period, treat the cells with serial dilutions of pimodivir.

-

Incubate for a period sufficient to observe CPE (e.g., 48-72 hours).

-

The EC50 is the concentration that inhibits the viral CPE by 50%.

-

Note: The precise details of the assay, such as the multiplicity of infection (MOI) and specific incubation times, can vary between studies.

Viral Load Quantification by qRT-PCR

Objective: To quantify the amount of viral RNA in clinical or experimental samples.

Methodology: Quantitative reverse transcription-polymerase chain reaction (qRT-PCR) is a standard method.

-

Sample Collection: Collect nasopharyngeal swabs or other relevant samples.

-

RNA Extraction: Isolate viral RNA from the samples using a commercial kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

-

qPCR: Amplify a specific target sequence of the influenza A genome (e.g., the matrix gene) using specific primers and a fluorescent probe.

-

Quantification: Determine the viral load by comparing the amplification cycle threshold (Ct) values to a standard curve of known concentrations.

Note: Specific primer and probe sequences, as well as thermal cycling conditions, are crucial for assay performance and should be obtained from detailed published protocols.

PB2 Cap-Binding Inhibition Assay

Objective: To directly measure the inhibition of host cap-binding to the PB2 subunit.

Methodology: A fluorescence polarization (FP) assay can be used for high-throughput screening.

-

Reagents:

-

Recombinant influenza A virus PB2 cap-binding domain (PB2cap).

-

A fluorescently labeled natural ligand of PB2cap, such as FITC-m7GTP, as a probe.

-

-

Assay Principle:

-

The small, free-rotating fluorescent probe has a low polarization value.

-

When bound to the larger PB2cap protein, its rotation is slower, resulting in a higher polarization value.

-

Inhibitors that compete with the probe for binding to PB2cap will cause a decrease in the polarization value.

-

-

Procedure:

-

Incubate PB2cap with the fluorescent probe in the presence of varying concentrations of pimodivir.

-

Measure the fluorescence polarization to determine the extent of inhibition.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro and clinical evaluation of pimodivir's antiviral properties.

Clinical Studies Overview

Pimodivir has been evaluated in several clinical trials. The Phase 2b TOPAZ study (NCT02342249), for instance, was a double-blind, placebo-controlled trial in adults with acute uncomplicated influenza A.[8] This study assessed the antiviral activity, safety, and pharmacokinetics of pimodivir as a monotherapy and in combination with oseltamivir.[8] The results showed that pimodivir, with or without oseltamivir, led to significant reductions in viral load compared to placebo and was generally well-tolerated.[8][9]

Conclusion

Pimodivir represents a significant effort in the development of novel anti-influenza A therapeutics with a distinct mechanism of action. Its ability to inhibit the viral PB2 subunit and the cap-snatching process underscores the potential of targeting viral replication machinery. Although its clinical development has been discontinued, the wealth of data generated from the study of pimodivir provides a valuable foundation for future research into influenza A inhibitors and the design of next-generation antiviral agents. The detailed understanding of its mechanism, activity, and resistance profile can guide the development of new strategies to combat influenza A infections.

References

- 1. ulab360.com [ulab360.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Phase 2b Study of Pimodivir (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oseltamivir Susceptibility Testing by NA Star and/or Sequencing - Guide to Services - CNPHI [cnphi.canada.ca]

- 5. A Phase 2 Study of Pimodivir (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. med.unc.edu [med.unc.edu]

- 8. Standardization of a high-performance RT-qPCR for viral load absolute quantification of influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]

What is the binding site of JNJ4796 on hemagglutinin?

An In-depth Technical Guide to the Hemagglutinin Binding Site of JNJ4796

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding site and mechanism of action of this compound, a potent, orally bioavailable small molecule inhibitor of influenza A virus.

Executive Summary

This compound is a novel antiviral compound that targets the hemagglutinin (HA) protein of influenza A viruses, preventing viral entry into host cells. It was identified through a high-throughput screening campaign designed to find small molecules that mimic the function of the broadly neutralizing antibody (bnAb) CR6261.[1][2][3] Crystallographic studies have revealed that this compound binds to a highly conserved hydrophobic groove within the stem region of HA, at the interface of the HA1 and HA2 subunits.[1] This binding stabilizes the pre-fusion conformation of HA, thereby inhibiting the pH-dependent conformational changes required for viral membrane fusion with the endosomal membrane.[1][4][5] this compound exhibits broad activity against Group 1 influenza A viruses.[1][2]

Binding Site Characterization

The binding site of this compound is located in a conserved, hydrophobic pocket in the stem of the hemagglutinin trimer.[1] This site is analogous to the epitope of the broadly neutralizing antibody CR6261.[1][6]

Structural Details:

X-ray crystallography of this compound in complex with H1N1 (A/Solomon Islands/3/2006) and H5N1 (A/Vietnam/1203/2004) hemagglutinins has provided high-resolution structural details of the interaction.[1]

-

Location: The binding pocket is situated at the interface between the HA1 and HA2 subunits of a single HA protomer within the trimer.[1]

-

Stoichiometry: Three molecules of this compound bind to each HA trimer, with one molecule per protomer.[1]

-

Key Interactions: The binding of this compound is primarily driven by hydrophobic interactions. The molecule orients itself within the groove, with its various rings making key contacts with conserved residues in the HA stem.[1] While specific residue interactions are detailed in the primary literature, the overall principle is the mimicry of the key interactions made by the bnAb CR6261.[1]

Quantitative Data: In Vitro Efficacy

The efficacy of this compound has been quantified against a panel of influenza A Group 1 viruses. The following table summarizes the reported 50% effective concentration (EC50) values from in vitro neutralization assays.

| Influenza A Strain | EC50 |

| H1/Bris | 12 nM[7] |

| H1/Cal | 66 nM[7] |

| H1/NCa | 38 nM[7] |

| H1/PR8 | 22 nM[7] |

| H1/SI06 | 13 nM[7] |

| H5/H97 | 449 nM[7] |

| H5/Viet | 3.24 µM[7] |

Experimental Protocols

The identification and characterization of the this compound binding site involved a multi-step experimental approach.

4.1. High-Throughput Screening (HTS) for Hit Identification:

-

Assay Principle: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) competition assay was employed.[1][8]

-

Reagents:

-

Procedure:

-

Immobilized HA was incubated with biotinylated HB80.4.

-

Streptavidin-coated donor beads and acceptor beads were added, bringing them into proximity and generating a luminescent signal.

-

Small molecules from the library were introduced to the assay.

-

Compounds that bind to the CR6261 epitope on HA displace HB80.4, leading to a decrease in the AlphaLISA signal.

-

Hits were identified as compounds that caused a significant reduction in luminescence. The benzylpiperazine class of molecules, from which this compound was derived, emerged as a major hit class.[1][6]

-

4.2. X-ray Crystallography for Structural Determination:

-

Protein Expression and Purification: Recombinant HA trimers (e.g., from H1N1 A/Solomon Islands/3/2006 and H5N1 A/Vietnam/1203/2004) were expressed in a suitable expression system (e.g., insect cells) and purified.

-

Complex Formation: The purified HA trimers were incubated with an excess of this compound to ensure saturation of the binding sites.

-

Crystallization: The HA-JNJ4796 complex was subjected to crystallization screening to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals. The resulting electron density maps were used to solve the three-dimensional structure of the HA-JNJ4796 complex, revealing the precise binding site and molecular interactions.[1]

Visualizations

Experimental Workflow for this compound Discovery and Characterization

A flowchart illustrating the discovery and characterization of this compound.

Mechanism of Action Signaling Pathway

The inhibitory mechanism of this compound on the influenza virus entry pathway.

References

- 1. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule acts as broad-band influenza entry blocker - European Biotechnology Magazine [european-biotechnology.com]

- 3. Scientists discover a potential strategy to treat influenza A | EurekAlert! [eurekalert.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antivirals Targeting the Surface Glycoproteins of Influenza Virus: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Inhibitors of Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. immune-system-research.com [immune-system-research.com]

- 8. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fostemsavir: A Small-Molecule CD4 Mimic Revolutionizing HIV-1 Treatment

For Immediate Release

A deep dive into the core science of Fostemsavir (BMS-663068), a first-in-class HIV-1 attachment inhibitor that functions as a small-molecule mimic of broadly neutralizing antibodies. This technical guide is intended for researchers, scientists, and drug development professionals.

Fostemsavir represents a significant breakthrough in the management of multidrug-resistant HIV-1 infection. This novel antiretroviral agent is a prodrug that, upon oral administration, is rapidly converted to its active form, temsavir (BMS-626529). Temsavir functions as a small-molecule mimic of the CD4 receptor, the primary cellular receptor for HIV-1. By binding to the viral envelope glycoprotein gp120, temsavir blocks the initial step of viral entry into host cells, a mechanism analogous to that of some broadly neutralizing antibodies (bNAbs).[1][2][3] This guide provides a comprehensive overview of the quantitative data, experimental protocols, and mechanisms of action of fostemsavir.

Quantitative Analysis of Fostemsavir's Efficacy and Pharmacokinetics

The clinical development of fostemsavir has yielded a wealth of quantitative data demonstrating its potent antiviral activity and favorable pharmacokinetic profile. These data are crucial for understanding its therapeutic potential and for guiding further research in the field of HIV-1 entry inhibitors.

Antiviral Activity

Temsavir exhibits potent in vitro activity against a broad range of HIV-1 subtypes and clinical isolates, including those resistant to other classes of antiretroviral drugs.[3] The following table summarizes the median 50% effective concentration (EC50) values of temsavir against various HIV-1 strains.

| HIV-1 Strain/Isolate | Coreceptor Tropism | Median EC50 (nM) |

| Laboratory Strains (n=11) | R5, X4, R5/X4 | 12 (range: 0.9–743) |

| Subtype B Clinical Isolates | R5, X4, R5/X4 | 0.04 µM (median) |

| HIV-1 Clade AE | - | Resistant |

Data compiled from publicly available research.[3][4]

Clinical Efficacy

Clinical trials have demonstrated the significant virological response to fostemsavir in heavily treatment-experienced adults with multidrug-resistant HIV-1. The BRIGHTE study (NCT02362503), a pivotal Phase 3 clinical trial, provides key efficacy data.[3]

| Study Phase | Patient Population | Primary Endpoint | Result |

| Phase 2b | Treatment-experienced | Mean change in HIV-1 RNA from baseline at Day 8 (monotherapy phase) | Dose-dependent decrease in viral load; >0.5 log10 decline with all tested doses |

| Phase 3 (BRIGHTE) | Heavily treatment-experienced with multidrug resistance | Mean change in HIV-1 RNA from Day 1 to Day 8 (functional monotherapy) | Statistically significant decline in HIV-1 RNA |

| Phase 3 (BRIGHTE) | Heavily treatment-experienced with multidrug resistance | Virologic response (<40 copies/mL) at Week 96 | 60% of patients in the randomized cohort achieved virologic suppression |

Data from the BRIGHTE study and other clinical trials.[3]

Pharmacokinetic Properties

Fostemsavir is designed for oral administration, after which it is hydrolyzed to the active moiety, temsavir. The pharmacokinetic properties of temsavir are critical for maintaining therapeutic drug concentrations.

| Parameter | Value |

| Oral Bioavailability | Good in animal species |

| Temsavir Half-life | ~1.5 hours (necessitating at least twice-daily dosing in early studies) |

| Metabolism | Primarily via the CYP3A4 pathway |

| Excretion | - |

Pharmacokinetic data for temsavir.[1][3][5]

Core Experimental Protocols

The characterization of fostemsavir involved a series of key experiments to elucidate its mechanism of action and antiviral activity. Below are detailed methodologies for these pivotal assays.

HIV-1 Entry Inhibition Assay (Single-Round Infection)

Objective: To determine the concentration at which temsavir inhibits 50% of viral entry (EC50).

Methodology:

-

Cell Culture: Cf2Th-CCR5 cells, which express the necessary coreceptor for HIV-1 entry, are seeded in 96-well plates and cultured overnight.

-

Virus Production: Pseudotyped HIV-1 reporter viruses are generated by co-transfecting 293T cells with an HIV-1 proviral plasmid (env-deficient and encoding a reporter gene like luciferase) and a plasmid expressing the desired HIV-1 envelope glycoprotein (e.g., from isolates like LAI, NL4-3, or JRFL).

-

Inhibition Assay:

-

Serial dilutions of temsavir are prepared in cell culture medium.

-

The pseudotyped virus is pre-incubated with the different concentrations of temsavir for a specified period (e.g., 1 hour) at 37°C.

-

The virus-drug mixture is then added to the target cells.

-

-

Infection Measurement: After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the virus-only control. The EC50 value is determined by fitting the dose-response curve using a non-linear regression model.[4]

gp120-CD4 Binding Assay

Objective: To assess the ability of temsavir to block the interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor.

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with soluble CD4 (sCD4) and incubated overnight. The plates are then washed and blocked to prevent non-specific binding.

-

Binding Inhibition:

-

Recombinant gp120 is pre-incubated with varying concentrations of temsavir.

-

This mixture is then added to the sCD4-coated wells and incubated.

-

-

Detection:

-

The wells are washed to remove unbound gp120.

-

An anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells.

-

After another incubation and washing step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured.

-

-

Data Analysis: The signal intensity is proportional to the amount of gp120 bound to CD4. The concentration of temsavir that inhibits 50% of this binding (IC50) is calculated.[6]

Visualizing the Mechanism of Action and Experimental Workflows

To further elucidate the processes involved in fostemsavir's function and evaluation, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Mechanism of HIV-1 entry and inhibition by Fostemsavir.

Caption: Workflow for determining the EC50 of Temsavir.

Conclusion

Fostemsavir, through its active metabolite temsavir, offers a crucial therapeutic option for individuals with multidrug-resistant HIV-1. Its unique mechanism of action, mimicking the CD4 receptor to block viral entry, underscores the potential of small-molecule bNAb mimics in antiviral drug development. The data and protocols presented here provide a foundational understanding for researchers and clinicians working to combat the global HIV/AIDS epidemic. Further research into this class of inhibitors may lead to the development of even more potent and broadly effective antiretroviral agents.

References

- 1. HIV attachment inhibitor BMS-663068 safe and effective in phase 2b study | aidsmap [aidsmap.com]

- 2. xcessbio.com [xcessbio.com]

- 3. mdpi.com [mdpi.com]

- 4. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

The Rise and Fall of Pimodivir (JNJ-4796): A Technical Deep Dive into a Novel Influenza A Treatment

Executive Summary: Pimodivir (also known as JNJ-63623872 and VX-787) was a promising, first-in-class antiviral agent developed for the treatment of influenza A infection. Its novel mechanism of action, targeting the highly conserved cap-binding domain of the viral polymerase basic protein 2 (PB2) subunit, offered a potential new weapon against seasonal and pandemic influenza strains, including those resistant to existing therapies. Despite demonstrating significant antiviral activity in preclinical and early clinical studies, the development of pimodivir was ultimately discontinued during Phase 3 trials. This technical guide provides a comprehensive overview of the discovery, development, and eventual cessation of the pimodivir program, offering valuable insights for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Discovery and Mechanism of Action

Pimodivir was identified through high-throughput screening as a potent inhibitor of influenza A virus replication. It is a non-nucleoside inhibitor that specifically targets the PB2 subunit of the viral RNA-dependent RNA polymerase complex.

Mechanism of Action: The influenza virus polymerase is a heterotrimeric complex (PA, PB1, and PB2) responsible for transcription and replication of the viral RNA genome. A critical step in viral transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host cell pre-mRNAs. These captured capped fragments are then cleaved by the PA subunit's endonuclease and used as primers for the synthesis of viral mRNAs by the PB1 subunit. Pimodivir competitively inhibits the binding of the host cell's 7-methylguanosine (m7G) cap to a highly conserved aromatic pocket on the PB2 subunit, thereby preventing cap-snatching and halting viral gene transcription. Due to structural differences in the PB2 cap-binding pocket, pimodivir is active against influenza A viruses but not influenza B viruses.

Preclinical Development

In Vitro Antiviral Activity

Pimodivir demonstrated potent and selective activity against a wide range of influenza A virus strains, including seasonal H1N1 and H3N2, pandemic H1N1, and avian H5N1 strains. It was also active against strains resistant to neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers (e.g., amantadine).

| Influenza A Strain | Assay Type | EC50 (nM) | Reference |

| A/PR/8/34 (H1N1) | Virus Yield Reduction | 0.13 - 3.2 | [1] |

| Seasonal H1N1 | Virus Yield Reduction | 8 | [1] |

| Seasonal H3N2 | Virus Yield Reduction | 12 | [1] |

| Pandemic H1N1 (2009) | Virus Yield Reduction | Potent activity reported | [1] |

| Avian H5N1 | Virus Yield Reduction | Potent activity reported | [1] |

In Vitro Resistance

Resistance to pimodivir could be selected for in vitro, with mutations identified in the PB2 subunit. These mutations were associated with reduced susceptibility to the drug.

| PB2 Mutation | Fold-Change in EC50 | Reference |

| S324I/N/R | 63-257 | |

| F404Y | - | |

| N510T | - | |

| M431I | 57 |

Preclinical Pharmacokinetics

Preclinical studies in animal models, including mice, demonstrated that pimodivir possessed favorable pharmacokinetic properties, including oral bioavailability. In a mouse model of influenza A infection, pimodivir treatment resulted in 100% survival and was more effective than oseltamivir in improving body weight and reducing lung infection severity, even with delayed treatment.

Clinical Development

Pimodivir progressed through Phase 1 and Phase 2 clinical trials, showing promise in treating influenza A infections in humans. However, the Phase 3 program was ultimately terminated.

Phase 1 Studies

Phase 1 studies in healthy volunteers established the safety and pharmacokinetic profile of pimodivir. The drug was generally well-tolerated, with diarrhea being the most common adverse event. A study evaluating the interaction with oseltamivir found no clinically relevant drug-drug interactions.

| Parameter | Value | Conditions | Reference |

| Cmax (pimodivir + oseltamivir) | Increased by 31% | Co-administration | |

| Cmin and AUC12h | No significant change | Co-administration | |

| Cmax and AUC12h (multiple doses) | 1.2- and 1.8-fold increase between Day 1 and Day 10 | Pimodivir alone |

Phase 2 Studies

TOPAZ Trial (NCT02342249): This Phase 2b study evaluated pimodivir as monotherapy and in combination with oseltamivir in adults with acute, uncomplicated seasonal influenza A.[2] The study met its primary endpoint, demonstrating a significant reduction in viral load compared to placebo.[2]

| Treatment Group | Change in Viral Load AUC (day*log10 copies/mL) vs. Placebo (95% CI) | Reference |

| Pimodivir 300 mg | -3.6 (-7.1 to -0.1) | [2] |

| Pimodivir 600 mg | -4.5 (-8.0 to -1.0) | [2] |

| Pimodivir 600 mg + Oseltamivir 75 mg | -8.6 (-12.0 to -5.1) | [2] |

OPAL Trial (NCT02532283): This Phase 2b study assessed the pharmacokinetics, safety, and efficacy of pimodivir in combination with oseltamivir in hospitalized elderly and non-elderly adults with influenza A.[3] The study found that pimodivir pharmacokinetic parameters were similar between elderly and non-elderly patients.[3]

| Outcome | Pimodivir + Oseltamivir | Placebo + Oseltamivir | Reference |

| Time to Symptom Resolution | 72.45 hours | 94.15 hours | [3] |

| Incidence of Influenza-Related Complications | 7.9% | 15.6% | [3] |

Phase 3 Program and Discontinuation

Two Phase 3 trials were initiated to further evaluate the efficacy and safety of pimodivir in combination with the standard of care (SOC) in both hospitalized (NCT03376321) and non-hospitalized high-risk (NCT03381196) patients with influenza A.[4][5]

In September 2020, Janssen announced the discontinuation of the pimodivir development program.[5] This decision was based on a pre-planned interim analysis of the study in hospitalized patients, which concluded that pimodivir in combination with SOC was unlikely to demonstrate a significant added benefit compared to SOC alone.[4][5] While the outpatient study showed a statistically significant shorter time to symptom resolution, the lack of compelling efficacy in the hospitalized patient population, a key target for a novel antiviral, led to the termination of the entire program.[6]

Experimental Protocols

Influenza Virus Yield Reduction Assay

This assay is a fundamental method for determining the in vitro antiviral activity of a compound.

Objective: To quantify the reduction in the production of infectious virus particles in the presence of a test compound.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluency.

-

Compound Preparation: A serial dilution of the test compound (e.g., pimodivir) is prepared in a virus growth medium.

-

Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza A virus in the presence of the various concentrations of the test compound or a vehicle control.

-

Incubation: The plates are incubated for a full viral replication cycle (typically 24-48 hours) at 37°C.

-

Harvesting: The supernatant, containing the progeny virus, is harvested from each well.

-

Titration: The amount of infectious virus in each supernatant sample is quantified using a standard titration method, such as a Plaque Assay or a TCID50 Assay.

-

Data Analysis: The EC50 value (the concentration of the compound that reduces the virus yield by 50%) is calculated by plotting the virus titer against the compound concentration.

Influenza Polymerase Cap-Binding Assay

This biochemical assay directly measures the ability of a compound to inhibit the interaction between the PB2 subunit and the m7G cap.

Objective: To determine the inhibitory activity of a compound on the cap-binding function of the influenza virus polymerase.

Methodology:

-

Protein Expression and Purification: The influenza A virus PB2 cap-binding domain is expressed in a suitable system (e.g., E. coli) and purified.

-

Ligand Preparation: A labeled m7G-containing ligand (e.g., radiolabeled or fluorescently tagged m7GTP) is prepared.

-

Binding Reaction: The purified PB2 protein, the labeled ligand, and varying concentrations of the test compound (pimodivir) are incubated together in a suitable buffer to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The protein-ligand complexes are separated from the unbound ligand using methods such as filter binding assays or fluorescence polarization.

-

Quantification: The amount of bound labeled ligand is quantified.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the ligand binding) is determined by plotting the percentage of bound ligand against the compound concentration.

Discovery and Development Timeline

Conclusion

The development of pimodivir represents a significant effort to bring a novel, first-in-class antiviral for influenza A to the clinic. Its unique mechanism of action and potent preclinical and early clinical activity underscored its potential to address unmet medical needs, particularly in the context of antiviral resistance and severe disease. However, the failure to demonstrate a significant clinical benefit in hospitalized patients during Phase 3 trials ultimately led to the termination of the program.

The story of pimodivir serves as a crucial case study in antiviral drug development. It highlights the challenges of translating potent in vitro activity and virological efficacy into clinically meaningful patient outcomes, especially in a complex disease like influenza where the standard of care and host factors play a significant role. The comprehensive data gathered throughout its development, from medicinal chemistry and preclinical evaluation to extensive clinical trials, remain a valuable resource for the scientific community, offering important lessons for the design and evaluation of future antiviral therapies.

References

- 1. protocols.io [protocols.io]

- 2. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza virus plaque assay [protocols.io]

- 6. Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for JNJ-4796 Inhibition of HA-Mediated Fusion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis by which the small molecule inhibitor JNJ-4796 prevents influenza A virus entry into host cells. By targeting the viral hemagglutinin (HA) protein, JNJ-4796 effectively neutralizes a broad range of group 1 influenza A viruses, offering a promising avenue for antiviral therapy.[1][2][3] This document summarizes key quantitative data, details the experimental protocols used to elucidate the inhibitor's mechanism, and provides visual representations of the underlying biological processes.

Core Mechanism of Action

JNJ-4796 is an orally active fusion inhibitor that mimics the function of broadly neutralizing antibodies (bnAbs) by targeting the highly conserved stem region of the influenza hemagglutinin (HA) protein.[2][3] The inhibitor's primary mechanism involves preventing the low pH-induced conformational changes in HA that are essential for the fusion of the viral and endosomal membranes.[1][2] This fusogenic process is a critical step for the release of the viral genome into the host cell cytoplasm, and its inhibition effectively halts the viral replication cycle.[1]

Crystallographic studies have revealed that JNJ-4796 binds to a highly conserved hydrophobic groove at the interface of the HA1 and HA2 subunits in the HA stem.[1] By occupying this pocket, the molecule stabilizes the pre-fusion conformation of the HA trimer, preventing the structural rearrangements that lead to the post-fusion state.[1] This mechanism of action is specific to group 1 influenza A viruses, as key amino acid differences and glycosylation patterns in the binding site of group 2 HAs create steric hindrances that prevent effective binding of JNJ-4796.[1][4]

Quantitative Data Summary

The efficacy of JNJ-4796 has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a comparative overview of its activity against different influenza A strains and its protective effects in animal models.

Table 1: In Vitro Efficacy of JNJ-4796 against Group 1 Influenza A Viruses

| Virus Strain | EC50 |

| H1N1 A/Brisbane/59/2007 (H1/Bris) | 12 nM[2] |

| H1N1 A/California/07/2009 (H1/Cal) | 66 nM[2] |

| H1N1 A/New Caledonia/20/1999 (H1/NCa) | 38 nM[2] |

| H1N1 A/Puerto Rico/8/1934 (H1/PR8) | 22 nM[2] |

| H1N1 A/Solomon Islands/3/2006 (H1/SI06) | 13 nM[2] |

| H5N1 A/Hong Kong/156/1997 (H5/H97) | 449 nM[2] |

| H5N1 A/Vietnam/1203/2004 (H5/Viet) | 3.24 µM[2] |

Table 2: In Vivo Efficacy of JNJ-4796 in a Mouse Model of Influenza A Infection

| Challenge Virus | Dosage | Administration | Outcome |

| H1N1 A/Puerto Rico/8/1934 (LD50) | 50 and 10 mg/kg | Oral, twice daily for 7 days | 100% survival at day 21[2] |

| Sublethal H1N1 Challenge (LD90) | 15 and 5 mg/kg | Oral, twice daily | 100% survival[2] |

Table 3: Structural Details of JNJ-4796 Binding to Hemagglutinin

| HA Strain | PDB ID | Resolution | Buried Surface Area | Key Interacting Residues |

| H1N1 A/Solomon Islands/3/2006 (H1/SI06) | 6CF7[5] | 2.72 Å[5] | ~453 Ų[1] | HA1: His18, Thr318, His38-Leu. HA2: Trp21, Ile45, Val52.[1][6] |

| H5N1 A/Vietnam/1203/2004 (H5/Viet) | Not explicitly stated | 2.32 Å[1] | ~472 Ų[1] | Similar to H1/SI06 with some conformational differences.[1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in HA-mediated fusion and its inhibition by JNJ-4796, as well as the workflows of key experiments, the following diagrams have been generated using the DOT language.

Caption: Mechanism of HA-mediated fusion and its inhibition by JNJ-4796.

Caption: Workflow for X-ray crystallography of the HA-JNJ-4796 complex.

Caption: Workflow for an in vitro influenza virus-cell fusion inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols employed in the study of JNJ-4796.

Expression and Purification of Hemagglutinin (HA)

Recombinant HA proteins are essential for in vitro binding and structural studies.

-

Expression System: Soluble HA ectodomains were expressed using a baculovirus expression system in insect cells (e.g., Trichoplusia ni).[1]

-

Construct Design: The HA gene is typically fused with a C-terminal trimerization domain (e.g., from GCN4), a thrombin cleavage site, and a His-tag for purification. A BirA biotinylation site can also be included for binding studies.[1]

-

Purification:

-

The supernatant from infected insect cell cultures is harvested.

-

The secreted HA is first purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography via its His-tag.[1]

-

For crystallization, the protein is often treated with a glycosidase (e.g., Endo H) to trim the glycans, which can interfere with crystal lattice formation.

-

A final purification step using size-exclusion chromatography (gel filtration) is performed to isolate properly folded, trimeric HA.[1]

-

X-ray Crystallography of the HA-JNJ-4796 Complex

This technique provides high-resolution structural information about the inhibitor's binding mode.

-

Complex Formation: Purified HA protein is incubated with a molar excess of JNJ-4796 to ensure saturation of the binding sites.

-

Crystallization: The HA-JNJ-4796 complex is subjected to high-throughput crystallization screening using the vapor diffusion method (either hanging or sitting drop). This involves mixing the complex with a variety of precipitant solutions to find conditions that promote crystal growth.

-

Data Collection: Crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction patterns are recorded on a detector.[5]

-

Structure Determination:

-

The diffraction data are processed and scaled.

-

The structure is solved using molecular replacement, with a previously determined HA structure as a search model.

-

The electron density map for the bound JNJ-4796 molecule is then interpreted, and the inhibitor is built into the model.

-

The complete structure is refined to optimize the fit to the experimental data.[5]

-

Conformational Change Inhibition Assay

This assay directly measures the ability of JNJ-4796 to prevent the low-pH-induced conformational change of HA.

-

Principle: The pre-fusion conformation of HA is resistant to trypsin digestion, while the post-fusion conformation is susceptible. Inhibition of the conformational change maintains trypsin resistance even at low pH.

-

Procedure:

-

Purified, cleaved HA is incubated with varying concentrations of JNJ-4796.[1]

-

The pH of the solution is lowered to approximately 5.0-5.5 to induce the conformational change.[1]

-

The solution is then neutralized, and trypsin is added.

-

The samples are incubated to allow for digestion of any HA that has transitioned to the post-fusion state.

-

The results are analyzed by SDS-PAGE and Western blotting with an anti-HA antibody. A lack of digestion indicates that JNJ-4796 has successfully inhibited the conformational change.[1]

-

Virus-Cell Fusion Inhibition Assay

This assay assesses the ability of JNJ-4796 to prevent the fusion of virus-infected cells, a proxy for virus-cell fusion.[7][8]

-

Cell Culture and Infection: A monolayer of susceptible cells (e.g., CV-1) is infected with an influenza A virus. The cells are incubated to allow for the expression of HA on their surface.[7]

-

Inhibitor Treatment: The infected cells are treated with trypsin to cleave the HA0 precursor into its active HA1 and HA2 subunits. Subsequently, the cells are incubated with serial dilutions of JNJ-4796.[7]

-

Fusion Induction: The cell culture medium is replaced with a low-pH buffer (e.g., pH 5.0) for a short period to trigger HA-mediated fusion between adjacent cells.[7]

-

Analysis: After neutralization and further incubation, the cells are fixed and stained (e.g., with Giemsa stain). The formation of multinucleated giant cells (syncytia) is observed under a microscope. The concentration of JNJ-4796 that inhibits syncytia formation is determined.[7]

Microneutralization Assay

This assay measures the ability of JNJ-4796 to neutralize the infectivity of live influenza virus.

-

Procedure:

-

Serial dilutions of JNJ-4796 are pre-incubated with a standardized amount of influenza virus.

-

The virus-inhibitor mixture is then added to a monolayer of host cells (e.g., MDCK).

-

The cells are incubated for several days to allow for viral replication.

-

-

Endpoint Measurement: The extent of viral replication is determined by measuring the cytopathic effect (CPE), or by quantifying viral proteins (e.g., via ELISA) or viral RNA (e.g., via RT-qPCR). The EC50 is calculated as the concentration of JNJ-4796 that reduces viral replication by 50%.

Conclusion

JNJ-4796 represents a significant advancement in the development of small-molecule inhibitors for influenza A. Its mechanism of action, which involves stabilizing the pre-fusion conformation of hemagglutinin, has been thoroughly characterized through a combination of structural biology, biochemistry, and virology. The data presented in this guide underscore its potential as a broad-spectrum antiviral against group 1 influenza A viruses. The detailed experimental protocols provide a foundation for further research into this and other HA stem-targeted inhibitors, paving the way for the development of novel and effective influenza therapeutics.

References

- 1. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small-molecule acts as broad-band influenza entry blocker - European Biotechnology Magazine [european-biotechnology.com]

- 4. Structure of avian influenza hemagglutinin in complex with a small molecule entry inhibitor | Life Science Alliance [life-science-alliance.org]

- 5. rcsb.org [rcsb.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]

- 8. Influenza Virus-cell Fusion Inhibition Assay [en.bio-protocol.org]

An In-depth Guide to the Pharmacodynamics of JNJ-64619178 (Onametostat)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The initial topic specified "JNJ4796." Based on comprehensive searches, this appears to be a typographical error. The available scientific literature points overwhelmingly to JNJ-64619178 (also known as Onametostat), a potent and selective PRMT5 inhibitor. This guide will focus on the pharmacodynamics of JNJ-64619178.

Introduction: PRMT5 as a Therapeutic Target

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a vital role in regulating numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1][2][3]

PRMT5 forms a complex with the Methylosome Protein 50 (MEP50) to become catalytically active.[1][2] This complex is the primary machinery for sDMA in the cell. A key function of the PRMT5/MEP50 complex is the methylation of Sm proteins (SmD1/3), which are core components of the spliceosome.[1][4] Proper spliceosome assembly and function are essential for pre-mRNA splicing.

In oncology, PRMT5 is a compelling therapeutic target. It is frequently overexpressed in a wide range of human cancers, including solid tumors and hematological malignancies, and its elevated levels often correlate with poor patient survival.[1][2][3][5] By promoting aberrant RNA splicing and other oncogenic processes, PRMT5 contributes to tumor initiation, progression, and therapeutic resistance.[6]

Overview of JNJ-64619178

JNJ-64619178 is a potent, selective, and orally bioavailable small-molecule inhibitor of PRMT5.[2][7] It has been investigated in clinical trials for patients with advanced solid tumors, non-Hodgkin's lymphoma (NHL), and lower-risk myelodysplastic syndromes.[6][8] Its unique mechanism of action and favorable pharmacological properties have led to robust anti-tumor activity in preclinical models.[1][6]

Mechanism of Action

JNJ-64619178 exhibits a distinct and potent mode of inhibition. It simultaneously occupies both the S-adenosylmethionine (SAM) cofactor-binding pocket and the protein substrate-binding pocket of PRMT5.[1][2][6][7] This dual-binding mechanism traps the PRMT5/MEP50 complex in a catalytically inactive state.[7][9]

A key pharmacodynamic feature of JNJ-64619178 is its slow off-rate binding kinetics, which results in a prolonged, pseudo-irreversible inhibition of PRMT5.[1][7] This long residence time enables potent and sustained target engagement, even with intermittent dosing, leading to dose-dependent cancer cell death.[1][6][7] The downstream consequences of PRMT5 inhibition include:

-

Inhibition of Splicing: By preventing the methylation of Sm proteins, JNJ-64619178 disrupts spliceosome assembly, leading to an increase in alternative splicing events and intron retention.[1][6] This is considered a primary driver of its anti-tumor effects.

-

Modulation of Gene Expression: Inhibition of histone methylation (e.g., on H2A, H3, H4) alters the epigenetic landscape, modulating the expression of genes involved in cellular proliferation.[2]

-

Cell Cycle Arrest and Apoptosis: The disruption of essential cellular processes ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.[3][10]

Preclinical Pharmacodynamics

JNJ-64619178 has demonstrated potent and broad anti-tumor activity across a diverse range of preclinical cancer models.

In Vitro Activity

The compound potently inhibits the PRMT5/MEP50 complex and displays strong antiproliferative activity in various cancer cell lines.

| Parameter | Value / Observation | Source |

| Biochemical IC₅₀ | 0.14 nM vs. PRMT5/MEP50 complex | [11] |

| Selectivity | >80% inhibition of PRMT5 at 10 µM; <15% inhibition of other methyltransferases. | [6][9] |

| Cellular Potency | GI₅₀ values of 0.4 to 1.9 nM in sensitive lung cancer cell lines (NCI-H520, HCC-78, NCI-H1048, A427). | [6] |

| PD Marker Modulation | >50% reduction in dimethylated SmD1/3 at 1 nM after 48 hours in NCI-H1048 cells. | [6] |

| Sensitivity Correlation | Higher sensitivity in AML samples with splicing factor mutations. | [6] |

In Vivo Activity

Oral administration of JNJ-64619178 leads to significant tumor growth inhibition and regression in multiple xenograft models. Its favorable pharmacokinetic properties, including moderate oral bioavailability (36% in mice), contribute to its in vivo efficacy.[6]

| Model Type | Dose & Schedule | Efficacy Result | Source |

| Lung Cancer PDX | 10 mg/kg, QD | Increased splicing events; efficacy not correlated with splicing factor mutations in solid tumors. | [6] |

| SCLC/NSCLC Xenografts | 1-10 mg/kg, QD | Dose-dependent tumor growth inhibition (up to 99%) and regression. | [1][3][4] |

| AML Xenograft | 1-10 mg/kg, QD | Up to 99% tumor growth inhibition in a disseminated model. | [3][4] |

| Sustained Activity | 1-10 mg/kg, QD | Continued inhibition of tumor regrowth for weeks after dosing cessation. | [1][3][4] |

Pharmacodynamic Biomarkers

The primary pharmacodynamic (PD) biomarker for JNJ-64619178 is the level of symmetric dimethylarginine (sDMA), particularly on SmD1/3 proteins.

-

Tumor Tissue: Inhibition of SmD1/3 dimethylation in tumor xenografts serves as a direct marker of target engagement in the tissue of interest.[1][4][6]

-

Surrogate Tissues: Robust target engagement has been demonstrated in clinical trials by measuring the reduction of total sDMA in plasma, which serves as a minimally invasive surrogate for assessing biological activity.[4][7][12]

Importantly, while the reduction in sDMA is a reliable marker of target engagement, the degree of reduction does not directly correlate with cancer cell sensitivity or clinical response.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. oncologynews.com.au [oncologynews.com.au]

- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ4796: A Potent Inhibitor of Influenza A Virus Entry

A Technical Whitepaper on the Mechanism of Action of a Novel HA-Mediated Fusion Inhibitor

This document provides a detailed technical overview of JNJ4796, a novel and orally active small molecule inhibitor of influenza A virus entry. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of antiviral compounds. This compound demonstrates a unique mode of action by targeting the viral hemagglutinin (HA) protein, effectively preventing the fusion of the viral and endosomal membranes, a critical step in the viral lifecycle.

Core Mechanism: Inhibition of Hemagglutinin-Mediated Fusion

This compound acts as a fusion inhibitor, specifically targeting the hemagglutinin (HA) protein of influenza A viruses belonging to group 1.[1][2][3] Its mechanism of action is analogous to that of broadly neutralizing antibodies (bnAbs) like CR6261.[1][3][4] The molecule binds to the conserved stem region of the HA trimer, a site composed of elements from both the HA1 and HA2 subunits.[4] This binding stabilizes the pre-fusion conformation of the HA protein.[4]

The entry of the influenza virus into a host cell is a pH-dependent process. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein. This rearrangement is essential for the fusion of the viral envelope with the endosomal membrane, which allows the release of the viral genome into the cytoplasm.[1][3][4] this compound effectively blocks this critical step by preventing the low pH-induced conformational change of HA.[1][3][4]

Quantitative Data Summary

The antiviral activity and efficacy of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antiviral Activity of this compound

| Virus Strain | EC50 |

| H1/Bris | 12 nM |

| H1/Cal | 66 nM |

| H1/NCa | 38 nM |

| H1/PR8 | 22 nM |

| H1/SI06 | 13 nM |

| H5/H97 | 449 nM |

| H5/Viet | 3.24 µM |

| EC50 (50% effective concentration) values indicate the concentration of this compound required to inhibit viral replication by 50%. Data sourced from MedchemExpress.[1] |

Table 2: In Vivo Efficacy of this compound in a Murine Lethal Challenge Model

| Treatment Group | Dosage | Administration | Survival Rate (Day 21) |

| This compound | 50 mg/kg | Oral, twice daily for 7 days | 100% |

| This compound | 10 mg/kg | Oral, twice daily for 7 days | 100% |

| JNJ8897 (less potent compound) | 50 mg/kg | Oral, twice daily for 7 days | < 50% |

| JNJ8897 (less potent compound) | 10 mg/kg | Oral, twice daily for 7 days | < 50% |

| This study used a lethal challenge of 25 times the median lethal dose (LD50) of H1N1 A/Puerto Rico/8/1934 virus.[1][3] |

Table 3: In Vivo Efficacy of this compound in a Murine Sublethal Challenge Model

| Treatment Group | Dosage | Administration | Survival Rate |

| This compound | 15 mg/kg | Oral, twice daily | 100% |

| This compound | 5 mg/kg | Oral, twice daily | 100% |

| This study used a sublethal viral challenge (LD90).[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the antiviral activity of this compound.

Trypsin Susceptibility Assay for Inhibition of HA Conformational Change

This assay is used to demonstrate the ability of this compound to prevent the low pH-induced conformational change of the HA protein.

Protocol:

-

Incubation: The H1/PR8 HA protein is incubated with either this compound or a control compound (e.g., a fusion-inhibiting Fab fragment like CR6261).

-

pH Exposure: The mixture is then exposed to a low pH environment to mimic the conditions of the endosome.

-

Trypsin Digestion: Trypsin is added to the solution. In its pre-fusion state, the HA protein is resistant to trypsin digestion. However, the low pH-induced conformational change to the post-fusion state renders it susceptible to trypsin cleavage.

-

Analysis: The reaction products are analyzed by SDS-PAGE and Western blotting to visualize the HA protein fragments. The absence of digestion in the presence of this compound, even at low pH, indicates the inhibition of the conformational change.[4]

High-Throughput Fluorescence Polarization Screen

This screening method was employed to identify small molecules that bind to the HA stem region.

Protocol:

-

Assay Components: The assay utilizes a recombinant H1/Puerto Rico/8/1934 (H1/PR8) HA trimer and a fluorescently labeled probe known to bind to the HA stem.

-

Screening: A library of small molecules is screened for their ability to displace the fluorescent probe from the HA trimer.

-

Detection: The displacement is measured by a change in fluorescence polarization. When the small fluorescent probe is bound to the large HA protein, it has a high polarization value. If a test compound displaces the probe, the probe tumbles more freely in solution, resulting in a lower polarization value.

-

Hit Identification: Compounds that cause a significant decrease in fluorescence polarization are identified as potential binders to the HA stem.[5]

In Vivo Murine Challenge Studies

These studies assess the protective efficacy of this compound against influenza virus infection in a living organism.

Protocol:

-

Animal Model: BALB/c mice are typically used for these studies.

-

Prophylactic Treatment: Mice are orally administered with this compound or a vehicle control for a specified period before viral challenge. A common regimen is twice-daily dosing starting one day before infection and continuing for seven days.[1][3][4]

-

Viral Challenge: Mice are intranasally inoculated with a lethal or sublethal dose of a specific influenza A virus strain (e.g., H1N1 A/Puerto Rico/8/1934).[1][3][4]

-

Monitoring: The animals are monitored daily for signs of illness, weight loss, and survival over a period of typically 21 days.

-

Endpoint Analysis: The primary endpoint is the survival rate. Other parameters such as viral titers in the lungs can also be measured to assess the reduction in viral replication.[4]

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with this compound.

Caption: Mechanism of this compound-mediated inhibition of viral entry.

Caption: Workflow for the Trypsin Susceptibility Assay.

Caption: Workflow for in vivo efficacy studies in a murine model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for JNJ4796 in a Mouse Model of Influenza Infection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of JNJ4796, an orally active small-molecule fusion inhibitor, in a mouse model of influenza A virus infection. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing in vivo efficacy experiments.

Introduction

This compound is an investigational antiviral compound that targets the influenza A virus hemagglutinin (HA) protein.[1][2] It functions by mimicking the binding and activity of the broadly neutralizing antibody CR6261. The molecule specifically binds to the conserved stem region of group 1 HA, preventing the low pH-induced conformational change that is essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[3][4][5] This mechanism effectively blocks the release of the viral genome into the cytoplasm, thereby inhibiting viral replication.[3][4][5] Preclinical studies have demonstrated the efficacy of orally administered this compound in protecting mice from both lethal and sublethal challenges with influenza A virus.[3]

Mechanism of Action: Inhibition of Viral Fusion

This compound's antiviral activity is centered on the inhibition of a critical step in the influenza virus lifecycle: membrane fusion.

-

Viral Entry: The influenza virus enters the host cell via endocytosis after the HA protein binds to sialic acid receptors on the cell surface.

-

Endosomal Acidification: The endosome becomes acidified, a change in pH that typically triggers a conformational change in the HA protein.

-

Inhibition by this compound: this compound binds to the stem region of the HA protein, stabilizing it and preventing this pH-dependent rearrangement.[3]

-

Blocked Fusion: By inhibiting the conformational change, this compound prevents the fusion of the viral and endosomal membranes.

-

Replication Halted: The viral ribonucleoproteins (vRNPs) cannot be released into the cytoplasm, thus halting the replication cycle.

Caption: this compound inhibits influenza A entry by blocking HA-mediated membrane fusion.

Experimental Protocols

The following protocols are based on published in vivo studies and provide a framework for evaluating the efficacy of this compound in a mouse model of influenza infection.

Materials and Reagents

-

Compound: this compound

-

Vehicle: Appropriate vehicle for oral gavage (e.g., as specified by the supplier or determined by formulation studies)

-

Virus: Mouse-adapted influenza A virus, e.g., H1N1 A/Puerto Rico/8/1934 (A/PR/8/34)

-

Animals: Female BALB/c mice (age and weight specifications as per institutional guidelines, e.g., 6-8 weeks old)

-

Anesthetic: For intranasal infection (e.g., isoflurane)

-

Consumables: Oral gavage needles, sterile phosphate-buffered saline (PBS), microcentrifuge tubes, etc.

Protocol 1: Lethal Challenge Model

This protocol is designed to assess the ability of this compound to protect mice from a lethal dose of influenza virus.

-

Acclimatization: Acclimate mice to the facility for a minimum of 72 hours before the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment and control groups (n ≥ 8 per group is recommended).

-

Vehicle Control

-

This compound (e.g., 10 mg/kg)

-

This compound (e.g., 50 mg/kg)

-

Positive Control (optional, e.g., Oseltamivir)

-

-

Prophylactic Dosing: Begin oral administration of this compound or vehicle one day prior to infection (Day -1). Dosing is typically performed twice daily (e.g., every 12 hours).

-

Influenza Virus Challenge (Day 0):

-

Lightly anesthetize mice.

-

Infect mice intranasally with a lethal dose of influenza virus (e.g., 25 times the median lethal dose, 25x MLD50) diluted in sterile PBS. The typical inoculation volume is 50 µL (25 µL per nostril).

-

-

Continued Dosing: Continue twice-daily oral administration of this compound or vehicle for seven consecutive days (up to Day 7).

-

Monitoring:

-

Monitor mice daily for 21 days for survival.

-

Record body weight daily as a measure of morbidity.

-

Observe clinical signs of illness (e.g., ruffled fur, hunched posture, inactivity).

-

-

Endpoint: The primary endpoint is survival at Day 21. Secondary endpoints include changes in body weight.

Protocol 2: Sublethal Challenge Model

This protocol assesses the efficacy of this compound in reducing morbidity in a non-lethal infection model.

-

Acclimatization and Group Allocation: Follow steps 1 and 2 from the lethal challenge protocol. Doses may be adjusted for a sublethal model (e.g., 5 mg/kg and 15 mg/kg).

-

Prophylactic Dosing: As described in Protocol 1, begin dosing on Day -1.

-

Influenza Virus Challenge (Day 0):

-

Infect mice intranasally with a sublethal dose of influenza virus (e.g., a 90% median lethal dose, MLD90).

-

-

Continued Dosing: Continue twice-daily oral administration for seven days.

-

Monitoring:

-

Monitor and record body weight daily for at least 14-21 days.

-

The primary endpoint is the change in body weight over time. Survival can also be monitored.

-

Caption: Workflow for evaluating this compound efficacy in a mouse influenza model.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation and comparison.

Table 1: Efficacy of this compound in a Lethal Influenza Challenge Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Challenge Virus | Challenge Dose | Survival Rate (%) at Day 21 |

| Vehicle Control | N/A | Oral, Twice Daily | H1N1 A/PR/8/1934 | 25x MLD50 | <50% |

| This compound | 10 | Oral, Twice Daily | H1N1 A/PR/8/1934 | 25x MLD50 | 100%[3][4][5] |

| This compound | 50 | Oral, Twice Daily | H1N1 A/PR/8/1934 | 25x MLD50 | 100%[3][4][5] |

| JNJ8897 (comparator) | 10 | Oral, Twice Daily | H1N1 A/PR/8/1934 | 25x MLD50 | 25%[3] |

| JNJ8897 (comparator) | 50 | Oral, Twice Daily | H1N1 A/PR/8/1934 | 25x MLD50 | 40%[3] |

Data synthesized from published studies.[3][4][5]

Table 2: Efficacy of this compound in a Sublethal Influenza Challenge Model

| Treatment Group | Dose (mg/kg) | Dosing Regimen | Challenge Virus | Challenge Dose | Survival Rate (%) | Morbidity (Weight Loss) |

| Vehicle Control | N/A | Oral, Twice Daily | H1N1 A/PR/8/1934 | MLD90 | <100% | Significant weight loss |

| This compound | 5 | Oral, Twice Daily | H1N1 A/PR/8/1934 | MLD90 | 100%[3][4] | Moderate, transient weight loss[3] |

| This compound | 15 | Oral, Twice Daily | H1N1 A/PR/8/1934 | MLD90 | 100%[3][4] | Moderate, transient weight loss[3] |

Data synthesized from published studies.[3][4]

Conclusion

This compound has demonstrated significant protective efficacy in mouse models of influenza A infection when administered orally in a prophylactic regimen. The provided protocols offer a standardized method for reproducing and expanding upon these findings. Researchers should adapt these guidelines according to their specific experimental goals, institutional animal care and use committee (IACUC) regulations, and biosafety protocols. The dose-dependent protection against both mortality and morbidity highlights the potential of this compound as an antiviral therapeutic.

References

JNJ-40346527 (JNJ4796): Application Notes and Protocols for In Vivo Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-40346527, also known as JNJ4796, is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase encoded by the c-Fms proto-oncogene. CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the survival, proliferation, and differentiation of macrophages and their precursors. In various disease models, including neuroinflammation, inflammatory bowel disease, and certain cancers, dysregulation of the CSF-1R signaling pathway is a key pathological driver. By inhibiting CSF-1R, JNJ-40346527 offers a targeted approach to modulate the activity of macrophages and microglia, making it a valuable tool for preclinical research in these areas.

These application notes provide a comprehensive overview of the dosage and administration of JNJ-40346527 for in vivo studies, primarily focusing on murine models. The information is compiled from peer-reviewed literature to assist researchers in designing and executing their experiments.

Mechanism of Action: CSF-1R Signaling Pathway

Upon binding of its ligands (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK/ERK), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathways. These pathways collectively regulate the transcription of genes involved in cell survival, proliferation, and differentiation. JNJ-40346527 acts as a competitive inhibitor at the ATP-binding site of the CSF-1R kinase domain, preventing its phosphorylation and subsequent downstream signaling.

Dosage and Administration in Murine Models

The dosage of JNJ-40346527 can vary depending on the specific animal model, the desired level of target engagement, and the duration of the study. Below is a summary of doses and administration routes reported in the literature.

Table 1: Summary of JNJ-40346527 Dosage and Administration in Mice

| Animal Model | Dosing Regimen | Administration Route | Vehicle | Study Duration | Key Findings | Reference |

| Naïve Mice | 3, 10, 30, 100 mg/kg, daily | Oral Gavage (p.o.) | 0.9% Methocel™ | 5 days | Dose-dependent depletion of blood monocytes.[1] | [1] |

| ME7-prion Mice | 3, 10, 30, 100 mg/kg, daily | Oral Gavage (p.o.) | 0.9% Methocel™ | 5 days | Significant inhibition of microglial proliferation starting at 3 mg/kg, with maximal effect at 30 mg/kg.[1] | [1] |

| P301S Tauopathy Mice | 30 mg/kg, daily | Incorporated in chow | Standard chow | 4-8 weeks | Attenuated microglial proliferation and neurodegeneration. | [1] |

| T-cell Transfer Colitis | 5, 10, 20 mg/kg, daily | Oral Gavage (p.o.) | 0.5% Methocel™ | 28 days | Significantly prevented body weight loss and reduced histological disease scores.[2][3] | [2][3] |

| T-cell Transfer Colitis | 15 mg/kg, daily | Oral Gavage (p.o.) | 0.5% Methocel™ | Prophylactic (day 14-41) or Therapeutic (day 21-41) | Both prophylactic and therapeutic dosing were effective in reducing disease parameters.[3] | [3] |

Experimental Protocols

Protocol 1: Preparation of JNJ-40346527 for Oral Gavage

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution for the suspension of JNJ-40346527.

Materials:

-

JNJ-40346527 powder

-

Methylcellulose (e.g., METHOCEL™ F4M Premium or equivalent)

-

Deionized water

-

Heated magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Ice bath

Procedure:

-

Heat Water: Heat approximately one-third of the final required volume of deionized water to 60-80°C.

-

Disperse Methylcellulose: While stirring the heated water, slowly add the methylcellulose powder to create a 0.5% (w/v) solution (e.g., 0.5 g for a final volume of 100 mL). Stir until the powder is fully wetted and dispersed.

-

Cool and Hydrate: Remove the beaker from the heat and add the remaining two-thirds of the volume as cold deionized water, preferably while the beaker is in an ice bath.

-

Dissolve: Continue stirring the solution in the cold until the methylcellulose is fully dissolved and the solution is clear and viscous. This may take 30-60 minutes. Store the vehicle at 4°C.

-

Prepare JNJ-40346527 Suspension: On the day of administration, weigh the required amount of JNJ-40346527 powder.

-

Suspend Compound: Add a small amount of the prepared 0.5% methylcellulose vehicle to the powder and triturate to form a uniform paste. Gradually add the remaining vehicle to achieve the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).

-

Homogenize: Vortex the suspension thoroughly before each gavage to ensure a uniform dose.

Protocol 2: Administration of JNJ-40346527 by Oral Gavage in Mice

This protocol provides a general procedure for oral gavage. All animal procedures must be approved by the institution's Animal Care and Use Committee.

Materials:

-

JNJ-40346527 suspension

-

Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches with a ball tip for adult mice)

-

1 mL syringe

-

Animal scale

Procedure:

-

Animal Handling and Restraint:

-

Weigh the mouse to calculate the precise volume of the drug suspension to be administered (typically 10 mL/kg).

-

Gently but firmly restrain the mouse by scruffing the loose skin over the neck and shoulders to immobilize the head. The body should be held in a vertical position.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

-

With the mouse's head tilted slightly upwards to straighten the esophagus, insert the gavage needle into the mouth, just to the side of the incisors.

-

Gently advance the needle over the tongue towards the pharynx. The mouse should swallow the needle as it is advanced.

-

If any resistance is met, do not force the needle . Withdraw and attempt to reinsert.

-

-

Administration:

-

Once the needle is at the predetermined depth, slowly and steadily depress the syringe plunger to deliver the suspension.

-

Administer the solution over 2-3 seconds to prevent regurgitation.

-

-

Post-Administration:

-

Gently withdraw the gavage needle in a single, smooth motion.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for a few minutes after the procedure.

-

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using JNJ-40346527.

References

Application Notes and Protocols for Evaluating JNJ-4796 Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction